Lupulin A Exhibits Dual COX-1 and COX-2 Inhibition, a Pharmacological Profile Distinct from Common NSAIDs
Lupulin A is specifically annotated as an inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), a dual inhibition profile that differentiates it from selective COX-2 inhibitors like celecoxib and preferential COX-1 inhibitors such as ibuprofen [1]. While quantitative IC50 values are not available in the primary literature, the compound's defined role as a dual COX inhibitor is a curated feature in authoritative chemical databases [2]. This broad-spectrum inhibition of both isoforms is a critical point of differentiation for research into inflammatory pathways where balanced COX-1/COX-2 modulation is desired.
| Evidence Dimension | COX-1 and COX-2 Enzyme Inhibition |
|---|---|
| Target Compound Data | Annotated as a COX-1 inhibitor and COX-2 inhibitor |
| Comparator Or Baseline | Selective COX-2 inhibitors (e.g., celecoxib); Preferential COX-1 inhibitors (e.g., ibuprofen) |
| Quantified Difference | Qualitative differentiation; Lupulin A is reported to inhibit both isoforms, whereas comparators exhibit isoform selectivity. |
| Conditions | Database annotation based on experimental evidence (ChEBI) |
Why This Matters
Procurement of Lupulin A is justified for research requiring a natural product with a dual COX-1/COX-2 inhibitory scaffold, which is a relatively uncommon profile among diterpenoids and may avoid the selectivity-related liabilities of synthetic NSAIDs.
- [1] ChEBI. CHEBI:66597 - lupulin A. European Bioinformatics Institute. View Source
- [2] ChEBI. CHEBI:66597 - lupulin A. European Bioinformatics Institute. View Source
